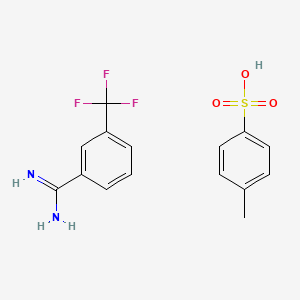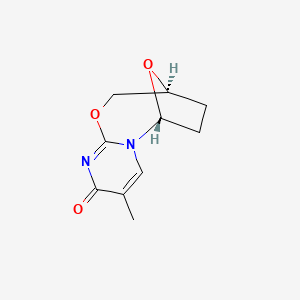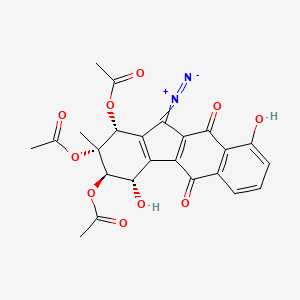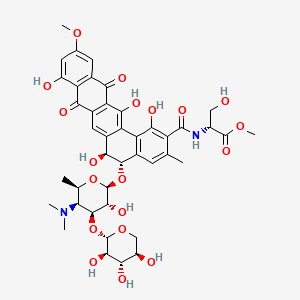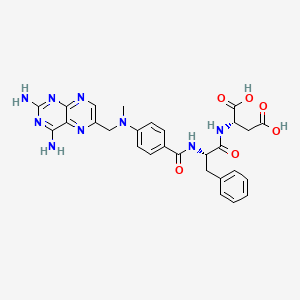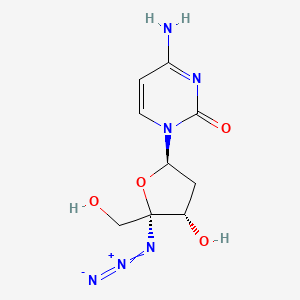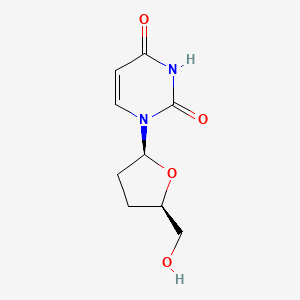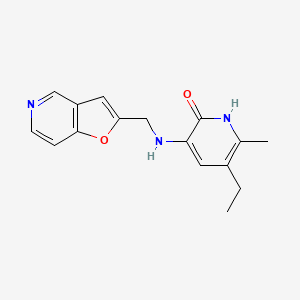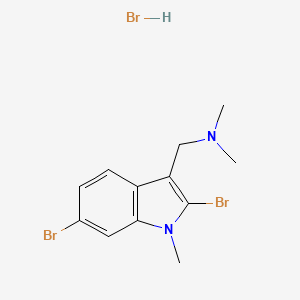
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine atoms at the 2 and 6 positions, a dimethylamino group at the 3 position, and a methyl group at the 1 position, with an additional hydrobromide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide typically involves multi-step organic reactions. One common method includes the bromination of 1-methylindole at the 2 and 6 positions using bromine or N-bromosuccinimide (NBS) as the brominating agent. This is followed by the introduction of the dimethylamino group at the 3 position through a Mannich reaction, which involves formaldehyde and dimethylamine. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the dimethylamino group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide involves its interaction with various molecular targets. The bromine atoms and the dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may inhibit enzymes, disrupt cell membranes, or interfere with DNA replication, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-3-methylindole: Lacks the dimethylamino group and hydrobromide salt.
3-Dimethylamino-1-methylindole: Lacks the bromine atoms.
1-Methylindole: Lacks both the bromine atoms and the dimethylamino group.
Uniqueness
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide is unique due to the combination of bromine atoms, a dimethylamino group, and a hydrobromide salt. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other indole derivatives.
Eigenschaften
CAS-Nummer |
87401-27-2 |
|---|---|
Molekularformel |
C12H15Br3N2 |
Molekulargewicht |
426.97 g/mol |
IUPAC-Name |
1-(2,6-dibromo-1-methylindol-3-yl)-N,N-dimethylmethanamine;hydrobromide |
InChI |
InChI=1S/C12H14Br2N2.BrH/c1-15(2)7-10-9-5-4-8(13)6-11(9)16(3)12(10)14;/h4-6H,7H2,1-3H3;1H |
InChI-Schlüssel |
OVIRAFHSGAEUST-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)Br)C(=C1Br)CN(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
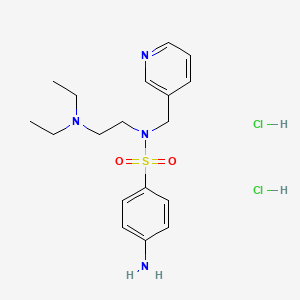
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
